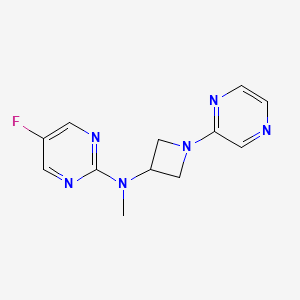![molecular formula C12H12O3 B2417087 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167002-19-7](/img/structure/B2417087.png)
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, also known as PHC, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it an interesting target for synthesis and study.
Wirkmechanismus
The exact mechanism of action of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of important cellular components.
Biochemical and Physiological Effects:
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different microorganisms, including bacteria, fungi, and parasites. It has also been shown to have cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is that it is relatively easy to synthesize using a variety of methods. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid. One area of interest is its potential as an anticancer agent. Further studies could be done to determine its efficacy against different types of cancer cells and to investigate its mechanism of action. Another area of interest is its potential as an antimicrobial agent. Further studies could be done to determine its efficacy against different types of microorganisms and to investigate its mechanism of action. Additionally, further studies could be done to investigate the pharmacokinetics and pharmacodynamics of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid in animal models and in humans.
Synthesemethoden
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the Pauson-Khand reaction. In the Diels-Alder reaction, a diene and a dienophile react to form a cyclic compound. In the case of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, the diene is furan and the dienophile is styrene. The Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and a carbonyl compound to form a cyclopentenone. In the case of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, the alkyne is propargyl alcohol, the alkene is styrene, and the carbonyl compound is maleic anhydride.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been the subject of scientific research due to its potential applications in medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiparasitic activity. It has also been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCXHWVQSCSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

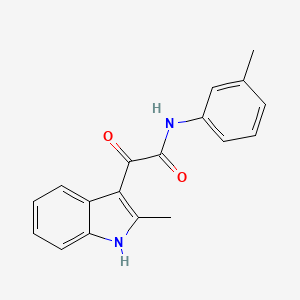
![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)

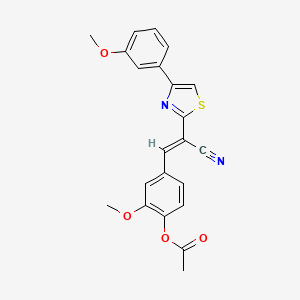
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)
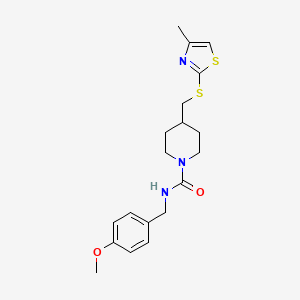
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)
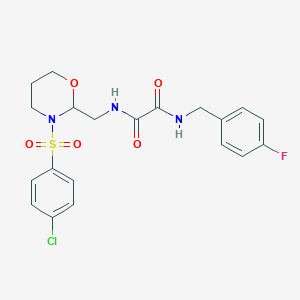


![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)
